3,6-Dichlorotrimellitic anhydride

Description

BenchChem offers high-quality 3,6-Dichlorotrimellitic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichlorotrimellitic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

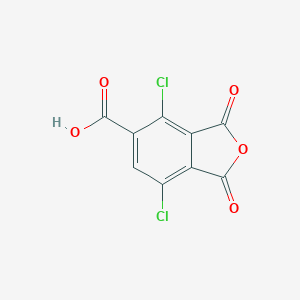

Structure

3D Structure

Propriétés

IUPAC Name |

4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl2O5/c10-3-1-2(7(12)13)6(11)5-4(3)8(14)16-9(5)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUQMPDZMXSVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Cl)C(=O)OC2=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579115 | |

| Record name | 4,7-Dichloro-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81742-10-1 | |

| Record name | 4,7-Dichloro-1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81742-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichlorotrimellitic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-Dichlorotrimellitic anhydride chemical properties

3,6-Dichlorotrimellitic Anhydride (B1165640): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3,6-Dichlorotrimellitic anhydride. This compound is a crucial intermediate in the synthesis of advanced materials, including high-performance polymers and specialized fluorescent probes for biological research.

Core Chemical and Physical Properties

3,6-Dichlorotrimellitic anhydride is a reactive organic compound notable for its anhydride and carboxylic acid functionalities, combined with a dichlorinated aromatic ring. These features make it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | |

| Synonyms | 3,6-Dichlorotrimellitic anhydride, 3,6-Dichlorobenzene-1,2,4-tricarboxylic anhydride | [1] |

| CAS Number | 81742-10-1 | [2] |

| Molecular Formula | C₉H₂Cl₂O₅ | [2] |

| Molecular Weight | 261.01 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Solubility | Soluble in DMF and DMSO | [1] |

| Storage | Store at 2-8°C, sealed, away from moisture and light | |

| Monoisotopic Mass | 259.9279285 Da | [3] |

| Topological Polar Surface Area | 80.7 Ų | [3] |

Expected Spectral Characteristics

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A single proton signal (singlet) is expected for the aromatic proton, likely in the downfield region (δ > 8.0 ppm) due to the electron-withdrawing effects of the adjacent chlorine and carboxyl/anhydride groups. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Signals for nine distinct carbon atoms are expected. Two carbonyl carbons of the anhydride group (δ ~160-170 ppm), one carboxylic acid carbonyl carbon (δ > 170 ppm), and six aromatic carbons, with those bonded to chlorine showing characteristic shifts. |

| IR Spectroscopy | Two characteristic C=O stretching peaks for the acid anhydride group, typically around 1850 cm⁻¹ (asymmetric stretch) and 1780 cm⁻¹ (symmetric stretch). A C=O stretch for the carboxylic acid will also be present (~1700-1730 cm⁻¹). A broad O-H stretch from the carboxylic acid would be observed around 2500-3300 cm⁻¹. C-O stretching for the anhydride will appear in the 1000-1300 cm⁻¹ region.[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z ≈ 260, corresponding to the monoisotopic mass. The spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). |

Reactivity and Applications

3,6-Dichlorotrimellitic anhydride is a key precursor for two main classes of advanced materials:

-

Fluorescent Dyes: It is the foundational building block for synthesizing dichlorinated fluoresceins and rhodamines.[1][5][6] The chlorine atoms significantly modify the spectral properties of the resulting dyes, leading to their widespread use as labels for oligonucleotides in DNA sequencing and diagnostics (e.g., TET and HEX dyes).[1]

-

High-Performance Polymers: The anhydride functionality allows it to react with diamines to form polyimides.[7] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries.

Experimental Protocols & Workflows

Synthesis of 3,6-Dichlorotrimellitic Anhydride

The following protocol is based on a patented synthetic route. It involves a Friedel-Crafts acylation, followed by hydrolysis, oxidation, and a final decarbonylation/condensation step.

Methodology:

-

Friedel-Crafts Acylation: 2,5-dichloro-p-xylene (B72462) is reacted with an oxalyl chloride monoester (e.g., monomethyl oxalyl chloride) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) in a suitable solvent such as dichloromethane. This forms the intermediate 2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxoacetate.

-

Hydrolysis: The resulting ester is hydrolyzed using an aqueous base, such as potassium carbonate, to remove the ester protecting group.

-

Oxidation: The dimethyl groups on the aromatic ring are then oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic solution. This yields 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

-

Decarbonylation and Cyclization: The intermediate is heated in concentrated sulfuric acid at a temperature of 110-130°C. This step facilitates both decarbonylation and condensation (ring closure) to form the final product, 3,6-Dichlorotrimellitic anhydride.

Representative Synthesis of a Dichlorinated Fluorescein (B123965) Dye

This protocol outlines a general procedure for synthesizing a dichlorinated fluorescein derivative, analogous to the synthesis of fluorescein itself.[8]

Methodology:

-

Reaction Setup: In a reaction vessel suitable for high temperatures, combine 3,6-Dichlorotrimellitic anhydride (1 equivalent) and resorcinol (B1680541) (2 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, to the mixture.[9] Zinc chloride can also be used as a catalyst.[10][11]

-

Heating: Heat the mixture in an oil bath to approximately 180-200°C for 30-60 minutes.[8] The mixture will darken and solidify as the reaction proceeds.

-

Cooling and Dissolution: Allow the vessel to cool to room temperature. The crude solid product is then dissolved in a suitable organic solvent like acetone, aided by stirring.[8][12]

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with water and brine to remove the acid catalyst and unreacted resorcinol.[8] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dichlorinated fluorescein, which can be further purified by column chromatography or recrystallization.

Representative Synthesis of a Polyimide

The most common method for polyimide synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.[13]

Methodology:

-

Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). To this stirred solution, add 3,6-Dichlorotrimellitic anhydride (1 equivalent) portion-wise at room temperature. The reaction is stirred for 12-24 hours under nitrogen, during which the viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).[14]

-

Imidization (Thermal): The viscous poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to induce cyclization (imidization) and remove water, yielding the final polyimide film.[13]

-

Imidization (Chemical): Alternatively, to the poly(amic acid) solution, add a dehydrating agent like acetic anhydride and a base catalyst such as pyridine (B92270) or triethylamine.[13] This mixture is stirred at room temperature to effect chemical imidization, after which the polyimide can be precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried.

References

- 1. 3,6-Dichlorobenzene-1,2,4-tricarboxylic anhydride [3,6-Dichlorotrimellitic anhydride] | AAT Bioquest [aatbio.com]

- 2. 3,6-Dichlorotrimellitic anhydride - Advanced Biochemicals [advancedbiochemicals.com]

- 3. 3,6-Dichlorotrimellitic anhydride | C9H2Cl2O5 | CID 15883776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. biosynth.com [biosynth.com]

- 6. 3,6-Dichlorotrimellitic anhydride | Precursor | AmBeed.com [ambeed.com]

- 7. US20150126704A1 - Preparation method of polyimide - Google Patents [patents.google.com]

- 8. chimique.wordpress.com [chimique.wordpress.com]

- 9. iscientific.org [iscientific.org]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,6-Dichlorotrimellitic Anhydride (CAS No. 81742-10-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichlorotrimellitic anhydride (B1165640) (CAS No. 81742-10-1), a key chemical intermediate. The document details its physicochemical properties, a patented synthesis route with representative experimental protocols, safety information, and its primary applications.

Chemical Properties and Data

3,6-Dichlorotrimellitic anhydride is a solid, off-white to light brown compound.[1] It is primarily utilized as a precursor in the synthesis of various chemical compounds, most notably fluorescent dyes. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 81742-10-1 | [2] |

| Molecular Formula | C₉H₂Cl₂O₅ | [2] |

| Molecular Weight | 261.01 g/mol | [2] |

| IUPAC Name | 4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | [2] |

| Purity | ≥97% | [3] |

| Appearance | Off-white to light brown solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage Conditions | 4°C, sealed storage, away from moisture and light. For solutions in solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Synthesis of 3,6-Dichlorotrimellitic Anhydride

A method for the synthesis of 3,6-Dichlorotrimellitic anhydride is described in patent CN116606271B.[4] The synthesis is a four-step process commencing from 2,5-dichloro-p-xylene. The overall synthetic workflow is depicted in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,6-Dichlorotrimellitic anhydride | C9H2Cl2O5 | CID 15883776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dichlorotrimellitic anhydride - Advanced Biochemicals [advancedbiochemicals.com]

- 4. CN116606271B - A kind of synthesis method of 3,6-dichlorotrimellitic anhydride - Google Patents [patents.google.com]

In-depth Technical Guide: Physical Properties of 3,6-Dichlorotrimellitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 3,6-Dichlorotrimellitic anhydride (B1165640), a chemical intermediate of interest in various synthetic applications. Due to the specialized nature of this compound, publicly available data is limited. The following information is compiled from available safety data sheets and chemical supplier information.

Physicochemical Data

A summary of the key physical and chemical properties of 3,6-Dichlorotrimellitic anhydride is presented below. These properties are essential for safe handling, storage, and for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₉H₂Cl₂O₅ |

| Molecular Weight | 261.01 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 188-192 °C |

Note: Data on boiling point, density, and solubility in various solvents are not consistently reported in publicly accessible sources.

Experimental Protocols

Melting Point Determination (General Protocol)

A common method for determining the melting point of a crystalline solid like 3,6-Dichlorotrimellitic anhydride is using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered 3,6-Dichlorotrimellitic anhydride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the expected melting point (based on available data, around 188 °C), the heating rate is slowed to approximately 1-2 °C per minute.

-

Melting Range: The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Logical Relationships in Synthesis

While specific signaling pathways involving 3,6-Dichlorotrimellitic anhydride are not documented, its logical role in chemical synthesis can be visualized as a precursor to more complex molecules. It serves as a building block in organic synthesis.

Caption: A simplified workflow illustrating the synthesis and derivatization of 3,6-Dichlorotrimellitic anhydride.

In-Depth Technical Guide to 3,6-Dichlorotrimellitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichlorotrimellitic anhydride (B1165640) is a chlorinated aromatic anhydride that serves as a crucial building block in the synthesis of high-performance materials and specialized fluorescent dyes. Its rigid, dichlorinated structure imparts desirable properties such as thermal stability, chemical resistance, and unique spectroscopic characteristics to the resulting products. This technical guide provides a comprehensive review of the synthesis, properties, and key applications of 3,6-dichlorotrimellitic anhydride, with a focus on its role in the development of advanced polymers and fluorescent probes for biological research. Detailed experimental protocols for its synthesis and subsequent use are provided, alongside a summary of its physicochemical properties.

Chemical Properties and Data

3,6-Dichlorotrimellitic anhydride, with the CAS number 81742-10-1, is a trifunctional aromatic compound possessing both an anhydride and a carboxylic acid group.[1] This unique combination of reactive sites makes it a versatile monomer for polymerization and a key intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of 3,6-Dichlorotrimellitic Anhydride

| Property | Value | Source |

| CAS Number | 81742-10-1 | [1] |

| Molecular Formula | C₉H₂Cl₂O₅ | [2] |

| Molecular Weight | 261.02 g/mol | [2][3] |

| IUPAC Name | 4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | [2] |

| Purity | Typically ≥97% | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) | Inferred from polyimide synthesis protocols[4] |

Spectroscopic Data: While a publicly available spectrum is not readily accessible, a Chinese patent describing the synthesis of 3,6-dichlorotrimellitic anhydride includes a reference to its hydrogen nuclear magnetic resonance (¹H-NMR) spectrum, indicating its use in the structural confirmation of the compound.[5]

Synthesis of 3,6-Dichlorotrimellitic Anhydride

A detailed method for the synthesis of 3,6-dichlorotrimellitic anhydride is outlined in Chinese patent CN116606271B. The process involves a multi-step reaction sequence starting from 2,5-dichloroxylene.

Experimental Protocol: Synthesis of 3,6-Dichlorotrimellitic Anhydride

This protocol is adapted from the general methodology described in patent CN116606271B.

Step 1: Friedel-Crafts Acylation

-

In a suitable reaction vessel, 2,5-dichloroxylene is reacted with an oxalyl chloride monoester in the presence of a Lewis acid catalyst, such as aluminum trichloride, in a solvent like dichloromethane.

-

The reaction mixture is stirred at a controlled temperature to facilitate the acylation reaction.

Step 2: Hydrolysis

-

The product from Step 1 is subjected to hydrolysis using an aqueous solution of potassium carbonate (e.g., 10%).[5]

-

The mixture is heated to a temperature between 50-80°C to ensure complete hydrolysis of the ester group.[5]

Step 3: Oxidation

-

The hydrolyzed intermediate is then oxidized using a strong oxidizing agent, such as potassium permanganate.

-

The reaction is typically carried out in a basic aqueous medium.

Step 4: Decarbonylation and Cyclization

-

The resulting dicarboxylic acid is treated with concentrated sulfuric acid.

-

The mixture is heated to a temperature range of 110-130°C to induce decarbonylation and subsequent intramolecular cyclization to form the anhydride ring.[5]

-

The final product, 3,6-dichlorotrimellitic anhydride, is then isolated and purified.

Diagram 1: Synthesis Pathway of 3,6-Dichlorotrimellitic Anhydride

Caption: Synthetic route to 3,6-Dichlorotrimellitic anhydride.

Applications in the Synthesis of Fluorescent Dyes

3,6-Dichlorotrimellitic anhydride is a key precursor in the synthesis of dichlorinated xanthene dyes, such as tetrachlorofluorescein (B1293599) (TET) and hexachlorofluorescein (HEX). These dyes are widely used as fluorescent labels for oligonucleotides in applications like DNA sequencing and fragment analysis.[6] The chlorine substituents shift the absorption and emission spectra of the fluorescein (B123965) core to longer wavelengths and can improve photostability.

Experimental Protocol: General Synthesis of Dichlorinated Fluorescein Derivatives

This protocol provides a general methodology for the condensation reaction to form the dichlorinated fluorescein scaffold.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, 3,6-dichlorotrimellitic anhydride (1 equivalent) is mixed with a substituted resorcinol (B1680541) (2 equivalents).

-

Catalyst: A dehydrating agent and catalyst, such as methanesulfonic acid or zinc chloride, is added to the mixture.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 180-200°C) for several hours to drive the condensation and cyclization reactions.[7][8] The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After cooling, the reaction mixture is dissolved in a suitable solvent and purified, often through precipitation and subsequent chromatographic techniques, to yield the desired dichlorinated fluorescein derivative.

Diagram 2: Fluorescent Dye Synthesis Workflow

Caption: General workflow for synthesizing fluorescent dyes.

Applications in High-Performance Polyimides

The difunctional nature of the anhydride group and the additional carboxylic acid moiety allow 3,6-dichlorotrimellitic anhydride to be used in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[9] The chlorine atoms in the polymer backbone can further enhance properties such as flame retardancy and solubility in organic solvents.

Experimental Protocol: General Synthesis of Polyimides

This protocol outlines a typical two-step procedure for the synthesis of polyimides using 3,6-dichlorotrimellitic anhydride.

Step 1: Poly(amic acid) Formation

-

In a nitrogen-purged reaction vessel, a diamine monomer (e.g., 4,4'-oxydianiline) is dissolved in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[4]

-

3,6-Dichlorotrimellitic anhydride is added portion-wise to the stirred solution at room temperature.

-

The reaction is allowed to proceed for several hours, during which the viscosity of the solution increases significantly, indicating the formation of the poly(amic acid) precursor.

Step 2: Imidization

-

The poly(amic acid) solution is cast onto a substrate to form a film.

-

The film is then subjected to a staged thermal curing process, typically with gradually increasing temperatures up to 300°C or higher. This thermal treatment drives the cyclodehydration of the amic acid groups to form the imide rings of the final polyimide.

-

Alternatively, chemical imidization can be achieved at lower temperatures by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.[4]

Diagram 3: Polyimide Synthesis Logical Relationship

Caption: Logical steps in the synthesis of polyimides.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or an established signaling pathway for 3,6-dichlorotrimellitic anhydride. However, information on the biological effects of the parent compound, phthalic anhydride, can provide some context. Phthalic anhydride is known to be an irritant to the skin, eyes, and respiratory tract.[10] Its irritant effect on wet skin is suggested to be due to the formation of phthalic acid upon contact with water.[10] Chronic exposure in industrial settings has been associated with conjunctivitis, bronchitis, and other respiratory tract irritations.[10]

The biological effects of phthalates, which are esters of phthalic acid, have been more extensively studied. Some phthalates are recognized as endocrine-disrupting chemicals.[1] The primary mechanism of action for many phthalates involves hydrolysis to their corresponding monoesters, which are considered the biologically active species.[1] These monoesters can then undergo further metabolism, such as glucuronidation, to facilitate excretion.[1]

Given the reactivity of the anhydride group, it is plausible that 3,6-dichlorotrimellitic anhydride could react with biological nucleophiles, such as water to form the corresponding dicarboxylic acid, or with amine groups on proteins. However, without specific research on this compound, any discussion of its interaction with biological systems or signaling pathways remains speculative. Further investigation is required to determine the toxicological profile and potential biological mechanisms of action of 3,6-dichlorotrimellitic anhydride.

Safety and Handling

Detailed safety data for 3,6-dichlorotrimellitic anhydride is not widely available. However, based on the known hazards of similar compounds like trimellitic anhydride and phthalic anhydride, appropriate precautions should be taken. These compounds are typically classified as irritants to the skin, eyes, and respiratory system.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust. If there is a risk of dust formation, respiratory protection should be used.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from moisture, as the anhydride can hydrolyze.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

3,6-Dichlorotrimellitic anhydride is a valuable and versatile chemical intermediate. Its primary applications in the synthesis of specialized fluorescent dyes for life sciences research and as a monomer for high-performance polyimides highlight its importance in advanced materials and diagnostics. While detailed information on its biological effects and specific quantitative properties requires further investigation, the available data on its synthesis and reactivity provide a solid foundation for its use in various research and development endeavors. As with all chemical reagents, appropriate safety precautions should be strictly followed during its handling and use.

References

- 1. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,6-Dichlorotrimellitic anhydride | C9H2Cl2O5 | CID 15883776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dichlorotrimellitic anhydride - Advanced Biochemicals [advancedbiochemicals.com]

- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. chimique.wordpress.com [chimique.wordpress.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide to 3,6-Dichlorotrimellitic Anhydride: Synthesis, Properties, and Applications in Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dichlorotrimellitic anhydride (B1165640), a key chemical intermediate. The document details its synthesis, physicochemical properties, and significant applications, particularly its role as a precursor to fluorescent dyes used in modern biotechnology. Experimental protocols for its synthesis and the subsequent labeling of oligonucleotides are provided, along with quantitative data and workflow visualizations to support researchers in their understanding and utilization of this compound.

Introduction

3,6-Dichlorotrimellitic anhydride is a reactive organic compound that has become indispensable in the field of bio-analytical chemistry. Its primary significance lies in its role as a crucial precursor for the synthesis of various dichlorinated fluoresceins and rhodamines, such as TET (tetrachlorofluorescein) and HEX (hexachlorofluorescein).[1] These fluorescent dyes are widely employed for labeling oligonucleotides, which are fundamental tools in DNA sequencing and genetic analysis.[1] This guide will delve into the discovery and history, synthesis, properties, and core applications of 3,6-Dichlorotrimellitic anhydride.

Discovery and History

The precise date and discoverer of 3,6-Dichlorotrimellitic anhydride are not well-documented in publicly available literature. However, its importance grew with the advancement of fluorescent labeling techniques, which originated in the 1940s with the use of fluorescently tagged antibodies. The development of automated DNA sequencing and polymerase chain reaction (PCR) in the latter half of the 20th century created a significant demand for stable and bright fluorescent dyes, which spurred the development and industrial synthesis of precursors like 3,6-Dichlorotrimellitic anhydride. The earliest CAS Registry Number information can provide an approximate timeframe for its formal documentation as a distinct chemical entity.

Physicochemical Properties

3,6-Dichlorotrimellitic anhydride is a solid, off-white to light brown compound.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 81742-10-1 | |

| Molecular Formula | C₉H₂Cl₂O₅ | |

| Molecular Weight | 261.01 g/mol | |

| Purity | ≥97% | |

| Appearance | Off-white to light brown solid | [2] |

| IUPAC Name | 4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | [3] |

Synthesis of 3,6-Dichlorotrimellitic Anhydride

The synthesis of 3,6-Dichlorotrimellitic anhydride has been a subject of process optimization to improve safety, yield, and cost-effectiveness. A notable synthetic route starts from 2,5-dichloro-p-xylene (B72462).[4]

Synthetic Pathway Overview

A modern and efficient synthesis method involves a multi-step process that is safer and more scalable than older methods.[4] The general pathway is as follows:

-

Friedel-Crafts Acylation: 2,5-dichloro-p-xylene reacts with an oxalyl chloride monoester in the presence of a Lewis acid catalyst, such as aluminum trichloride.[4]

-

Hydrolysis: The resulting ester is hydrolyzed to form a carboxylic acid.[4]

-

Oxidation: The methyl groups on the benzene (B151609) ring are oxidized to carboxylic acid groups using a strong oxidizing agent like potassium permanganate.[4]

-

Decarbonylation and Condensation: The intermediate tricarboxylic acid is then treated with concentrated sulfuric acid to induce decarbonylation and cyclization to form the final anhydride product.[4]

The overall synthesis scheme can be visualized as follows:

References

Solubility of 3,6-Dichlorotrimellitic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6-dichlorotrimellitic anhydride (B1165640) in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this document presents available data, qualitative assessments, and comparative analysis with structurally similar compounds to guide researchers in its handling and application, particularly in the synthesis of fluorescent probes for biomedical research.

Introduction

3,6-Dichlorotrimellitic anhydride is a key precursor in the synthesis of a variety of dichlorinated fluoresceins and rhodamines, such as TET and HEX.[1] These fluorescent dyes are widely utilized for labeling oligonucleotides and in DNA sequencing.[1] Understanding the solubility of this anhydride is critical for optimizing reaction conditions, purification processes, and for the development of novel applications in drug discovery and diagnostics. This guide aims to consolidate the available solubility information and provide practical experimental context.

Quantitative Solubility Data

Currently, detailed quantitative solubility data for 3,6-dichlorotrimellitic anhydride across a wide range of organic solvents is not extensively published in peer-reviewed literature. However, a specific solubility value has been reported in Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of 3,6-Dichlorotrimellitic Anhydride

| Solvent | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 383.11 mM | Requires sonication to dissolve. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1] |

Qualitative Solubility and Comparative Analysis

While quantitative data is scarce, qualitative information and data from structurally related anhydrides can provide valuable insights into solvent selection.

Qualitative Observations: For the parent compound, trimellitic anhydride, it is described as being "readily soluble" in acetone (B3395972), cyclohexanone, 2-butanone, ethyl acetate, and dimethylformamide. This suggests that 3,6-dichlorotrimellitic anhydride is also likely to exhibit good solubility in polar aprotic solvents.

Comparative Analysis with Maleic Anhydride: Maleic anhydride, another cyclic anhydride, has been studied more extensively. Its solubility provides a useful, albeit approximate, reference for predicting the behavior of 3,6-dichlorotrimellitic anhydride. The solubility of maleic anhydride is highest in DMF, followed by methanol, acetic acid, acetonitrile, acetone, and ethyl acetate. This trend, where solubility is higher in more polar solvents, is likely to be similar for 3,6-dichlorotrimellitic anhydride.

Experimental Protocols: Synthesis of Fluorescent Dyes

The primary application of 3,6-dichlorotrimellitic anhydride is in the synthesis of fluorescent dyes. The following is a general experimental protocol adapted from the synthesis of fluorescein (B123965), illustrating how the anhydride would be used.

Objective: To synthesize a dichlorinated fluorescein derivative via Friedel-Crafts acylation.

Materials:

-

3,6-Dichlorotrimellitic anhydride

-

Resorcinol (or a substituted resorcinol)

-

Zinc chloride (catalyst)

-

Sufuric acid (catalyst)

-

Acetone

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

0.1 M NaOH solution

Procedure:

-

Reaction Setup: In a large test tube or a small Erlenmeyer flask, combine 3,6-dichlorotrimellitic anhydride and resorcinol.

-

Catalyst Addition: Carefully add a catalytic amount of zinc chloride or a few drops of concentrated sulfuric acid to the mixture.

-

Heating: Heat the reaction mixture in an oil bath at a temperature between 180°C and 200°C for approximately 30 minutes. It is crucial to monitor and control the temperature to prevent decomposition of the product.

-

Cooling and Initial Purification: After 30 minutes, remove the reaction vessel from the oil bath and allow it to cool.

-

Dissolution: Add acetone to the cooled, solidified product and stir until the crude dye dissolves. The solution will likely turn a distinct color (e.g., yellow or orange).

-

Workup:

-

Evaporate the acetone to obtain a crude residue.

-

Dissolve the residue in a mixture of diethyl ether and a small amount of water.

-

Transfer the solution to a separatory funnel and wash with water, followed by a saturated NaCl solution.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

-

Product Isolation: Filter to remove the sodium sulfate and evaporate the diethyl ether to yield the solid dichlorinated fluorescein dye.

-

Characterization: The final product can be characterized by its fluorescence. Dissolve a small amount of the dye in a 0.1 M NaOH solution to observe its characteristic fluorescence under appropriate lighting.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of dichlorinated fluorescein dyes using 3,6-dichlorotrimellitic anhydride.

Caption: Synthetic workflow for dichlorinated fluorescein dyes.

References

3,6-Dichlorotrimellitic anhydride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 3,6-Dichlorotrimellitic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety and handling information for 3,6-Dichlorotrimellitic anhydride (CAS No: 81742-10-1). The information is compiled and synthesized from publicly available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of accuracy and utility for laboratory and drug development professionals.

Chemical Identification and Physical Properties

This section details the fundamental identifiers and physical characteristics of 3,6-Dichlorotrimellitic anhydride.

| Identifier | Value | Source |

| IUPAC Name | 4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | [1] |

| CAS Number | 81742-10-1 | [1][2][3] |

| Molecular Formula | C₉H₂Cl₂O₅ | [1][3] |

| Molecular Weight | 261.01 g/mol | [1] |

| Synonyms | 3,6-Dichlorotrimellitic anhydride; 4,7-DICHLORO-1,3-DIHYDRO-1,3-DIOXO-5-ISOBENZOFURANCARBOXYLIC ACID | [1] |

| EC Number | 862-993-4 | [1] |

| Physical Property | Value | Source |

| Appearance | Solid | [4] |

| Melting Point | Not specified in provided results | |

| Boiling Point | Not specified in provided results | |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and GHS Classification

3,6-Dichlorotrimellitic anhydride is classified as a hazardous substance under the Globally Harmonized System (GHS). The following table summarizes its classification and associated hazard statements.

| GHS Classification | Hazard Class | Hazard Code | Description | Source |

| Pictogram | Warning | - | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |

| Acute Toxicity, Oral | Acute Tox. 4 | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335 | May cause respiratory irritation | [1] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to ensure personnel safety and material integrity.

Experimental Workflow for Safe Handling

The following workflow outlines the necessary steps for safely handling 3,6-Dichlorotrimellitic anhydride in a laboratory setting.

Caption: Workflow for the safe handling of 3,6-Dichlorotrimellitic anhydride.

Storage Conditions

| Parameter | Requirement | Reason | Source |

| Atmosphere | Store under an inert atmosphere | Protects from moisture and air | [4] |

| Temperature | Cool, dry place | Prevents degradation | [4][5] |

| Ventilation | Well-ventilated area | Prevents accumulation of vapors/dust | [4][5] |

| Container | Tightly closed containers | Prevents contamination and exposure to moisture | [4][5] |

| Incompatibilities | Bases, Water, Oxidizing agents | Prevents hazardous reactions | [4] |

Emergency Procedures and First Aid

Immediate and appropriate response to exposure is critical. This section provides detailed protocols for emergency situations.

First Aid Measures by Exposure Route

| Exposure Route | Immediate Action | Medical Attention | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. | Call a POISON CENTER or doctor if you feel unwell. | [5] |

| Skin Contact | Take off all contaminated clothing immediately. Wash off with soap and plenty of water. | Call a POISON CENTER or doctor. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Immediately call a POISON CENTER or doctor. | [5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Call a POISON CENTER or doctor. | [5][6] |

Spill Response Protocol

In the event of a spill, the following logical workflow should be initiated to contain and clean the material safely.

Caption: Logical workflow for responding to a spill of 3,6-Dichlorotrimellitic anhydride.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this chemical.

| Protection Type | Specification | Standard | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield if splashing is possible. | OSHA 29 CFR 1910.133 or European Standard EN166 | [4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | - | [4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | NIOSH/MSHA or EN 149 | [4] |

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

| Parameter | Details | Source |

| Chemical Stability | Stable under recommended storage conditions. | [7] |

| Conditions to Avoid | Exposure to moist air or water.[4] Avoid creating dusty conditions.[8] | [4][8] |

| Incompatible Materials | Bases, Water, Oxidizing agents. | [4] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride. | [4] |

| Hazardous Polymerization | Hazardous polymerization does not occur. | [4] |

Toxicological and Ecological Information

Toxicological Summary

-

Acute Effects: Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory tract.[1]

-

Sensitization: Some sources for related compounds like trimellitic anhydride indicate a risk of causing allergic skin reactions or asthma-like symptoms if inhaled.[6][7][8][9][10]

-

Chronic Effects: No information was available on the long-term effects of exposure.

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4]

Ecological Information

-

Ecotoxicity: The substance reacts with water, so no standard ecotoxicity data is available.[4] It should not be released into the environment or allowed to contaminate ground water systems.[4]

-

Persistence and Degradability: Persistence is considered unlikely based on its reactivity with water.[4]

-

Bioaccumulation: No information is available, but significant bioaccumulation is not expected.[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring complete and accurate classification.[4]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the most current SDS for the specific product they are using and receive proper training before handling this chemical.

References

- 1. 3,6-Dichlorotrimellitic anhydride | C9H2Cl2O5 | CID 15883776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dichlorotrimellitic anhydride [myskinrecipes.com]

- 3. 3,6-Dichlorotrimellitic anhydride - Advanced Biochemicals [advancedbiochemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cpachem.com [cpachem.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ineos.com [ineos.com]

synthesis route for 3,6-Dichlorotrimellitic anhydride

An in-depth technical guide on the synthesis of 3,6-Dichlorotrimellitic anhydride (B1165640), a key precursor for various dichlorinated fluoresceins and rhodamines used in DNA sequencing and as a monomer for thermally stable polymers, is presented below.[1][2][3][4] This document outlines the primary synthesis route, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Synthesis Pathway

A viable starts from 2,5-dichloro-p-xylene (B72462).[5] The overall process involves a Friedel-Crafts acylation, followed by hydrolysis, oxidation, and a final decarbonylation and condensation step to yield the desired anhydride.[5] An alternative, more traditional method involves a Friedel-Crafts acetylation, subsequent oxidation, and then high-temperature dehydration.[5]

The primary synthesis route is visualized in the following diagram:

Caption: Synthesis pathway for 3,6-Dichlorotrimellitic anhydride.

Quantitative Data

The following table summarizes the key quantitative parameters for the final step of the synthesis as described in the primary literature source.[5]

| Parameter | Value |

| Reactant | 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid |

| Reagent | Concentrated Sulfuric Acid (98%) |

| Reagent Volume | 2-10 mL per gram of reactant |

| Reaction Temperature | 110-130 °C |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 3,6-Dichlorotrimellitic anhydride based on the described route.[5]

Step 1: Friedel-Crafts Acylation

-

In a suitable reaction vessel, under an inert atmosphere, dissolve 2,5-dichloro-p-xylene in an appropriate solvent.

-

Add aluminum trichloride (B1173362) as the catalyst.

-

Slowly add oxalyl chloride monoester to the reaction mixture.

-

Stir the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude 2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxoylidene acetic acid monoester.

Step 2: Hydrolysis

-

Dissolve the crude ester from the previous step in an aqueous solution of potassium carbonate (e.g., 10%).[5]

-

Heat the mixture to a temperature between 50-80°C.[5]

-

Maintain the reaction at this temperature until the ester group is completely hydrolyzed.[5]

Step 3: Oxidation

-

To the resulting solution from the hydrolysis step, add potassium permanganate.

-

Control the reaction temperature as this is an exothermic process.

-

After the oxidation is complete, work up the reaction mixture to isolate the 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

Step 4: Decarbonylation and Condensation

-

To the isolated 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid, add concentrated sulfuric acid (98%) in a ratio of 2-10 mL of acid per gram of reactant.[5]

-

Heat the reaction mixture to a temperature between 110-130°C.[5]

-

Maintain this temperature until the reaction is complete, resulting in the formation of 3,6-Dichlorotrimellitic anhydride.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Collect the precipitated product by filtration, wash with water, and dry to obtain the crude 3,6-Dichlorotrimellitic anhydride.

-

Further purification can be achieved by recrystallization from a suitable solvent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,6-Dichlorotrimellitic anhydride | Precursor | AmBeed.com [ambeed.com]

- 3. 3,6-Dichlorobenzene-1,2,4-tricarboxylic anhydride [3,6-Dichlorotrimellitic anhydride] | AAT Bioquest [aatbio.com]

- 4. 3,6-Dichlorotrimellitic anhydride [myskinrecipes.com]

- 5. CN116606271B - A kind of synthesis method of 3,6-dichlorotrimellitic anhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Precursors for Dichlorinated Fluoresceins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic methodologies for producing dichlorinated fluoresceins, essential fluorescent probes in various scientific disciplines. The document details the core chemical constituents, experimental protocols, and underlying reaction mechanisms, presenting quantitative data in a clear, comparative format.

Introduction to Dichlorinated Fluoresceins

Dichlorinated fluoresceins are a subclass of xanthene dyes characterized by the presence of two chlorine atoms on the fluorescein (B123965) scaffold. These modifications significantly influence the spectral properties and photostability of the dye, making them valuable tools in biological imaging, diagnostics, and as tracers. The two primary isomers of interest are 2',7'-dichlorofluorescein (B58168) and 4',5'-dichlorofluorescein (B147703), each synthesized from a distinct set of precursors. The foundational reaction for their synthesis is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds on aromatic rings.

Key Precursors and Synthesis Overview

The synthesis of dichlorinated fluoresceins is primarily achieved through the condensation of a substituted resorcinol (B1680541) or a substituted phthalic anhydride (B1165640). The specific substitution pattern of the precursors dictates the final isomeric product.

Precursors for 2',7'-Dichlorofluorescein

The synthesis of 2',7'-dichlorofluorescein involves the reaction of 4-chlororesorcinol (B43231) with phthalic anhydride . In this reaction, two molecules of 4-chlororesorcinol condense with one molecule of phthalic anhydride to form the dichlorinated xanthene core.

Precursors for 4',5'-Dichlorofluorescein

The isomeric 4',5'-dichlorofluorescein is synthesized by reacting resorcinol with 3-chlorophthalic anhydride . This variation in the phthalic anhydride precursor directs the chlorination to the 4' and 5' positions of the resulting fluorescein molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of dichlorinated fluoresceins, providing a comparative overview of the two primary isomers.

Table 1: Precursor Specifications

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Chlororesorcinol | C₆H₅ClO₂ | 144.55 | Provides the chlorinated phenol (B47542) component for 2',7'-dichlorofluorescein. |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Forms the xanthene bridge and carboxylic acid moiety. |

| Resorcinol | C₆H₆O₂ | 110.11 | Provides the phenol component for 4',5'-dichlorofluorescein. |

| 3-Chlorophthalic Anhydride | C₈H₃ClO₃ | 182.56 | Provides the chlorinated phthalic acid component for 4',5'-dichlorofluorescein. |

Table 2: Reaction Conditions and Yields

| Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| 2',7'-Dichlorofluorescein | Zn₀.₉₅₀Ti₀.₀₅₀O | Neat | 160 | 1.33 | 88[1] |

| 2',7'-Dichlorofluorescein | Zinc Chloride | Resorcinol | 180-200 | Not specified | Not specified |

| 4',5'-Dichlorofluorescein | Methanesulfonic acid | Neat | Not specified | Not specified | Not specified |

| 4',5'-Dichlorofluorescein | Zinc Chloride | Neat | Not specified | Not specified | Not specified |

Table 3: Spectroscopic Properties

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) |

| 2',7'-Dichlorofluorescein | 503[2] | 523[2] |

| 4',5'-Dichlorofluorescein | 513[3] | 532[3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of dichlorinated fluoresceins. These protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of 2',7'-Dichlorofluorescein

This protocol is adapted from a general procedure for fluorescein synthesis.[1]

Materials:

-

Phthalic anhydride (1 mmol)

-

4-Chlororesorcinol (2 mmol)

-

Zn₀.₉₅₀Ti₀.₀₅₀O catalyst (10 mol%)

-

1N Sodium Hydroxide (NaOH)

-

1N Hydrochloric Acid (HCl)

-

Methanol

Procedure:

-

Combine phthalic anhydride (1 mmol), 4-chlororesorcinol (2 mmol), and the Zn₀.₉₅₀Ti₀.₀₅₀O catalyst (10 mol%) in a reaction vessel.

-

Heat the mixture to 160°C with constant stirring for 1.33 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool.

-

Dissolve the reaction mixture in 10 mL of 1N NaOH.

-

Separate the catalyst from the solution via centrifugation.

-

Acidify the filtrate with 1N HCl until the solution is neutralized.

-

The precipitation of the dye will be observed during neutralization.

-

Collect the precipitate and purify by recrystallization with methanol.

Synthesis of 4',5'-Dichlorofluorescein

A detailed, high-yield protocol for 4',5'-dichlorofluorescein is not as commonly reported. However, the synthesis can be achieved through the condensation of resorcinol and 3-chlorophthalic anhydride, likely using a strong acid catalyst such as methanesulfonic acid or a Lewis acid like zinc chloride under elevated temperatures, analogous to other fluorescein syntheses.

Reaction Mechanisms and Visualizations

The synthesis of dichlorinated fluoresceins proceeds via a Friedel-Crafts acylation mechanism. The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow.

Caption: Synthesis pathway for 2',7'-Dichlorofluorescein.

Caption: Synthesis pathway for 4',5'-Dichlorofluorescein.

Caption: General experimental workflow for dichlorofluorescein synthesis.

Conclusion

The synthesis of dichlorinated fluoresceins relies on the judicious selection of chlorinated resorcinol or phthalic anhydride precursors. The Friedel-Crafts acylation provides a reliable method for their preparation, with reaction conditions that can be tailored to optimize yields. This guide provides the foundational knowledge for researchers and professionals to understand and utilize these important fluorescent compounds in their work. Further research into optimizing the synthesis of the 4',5'-isomer and a more detailed comparative analysis of the photophysical properties of both isomers would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of 3,6-Dichlorotrimellitic Anhydride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-dichlorotrimellitic anhydride (B1165640) in the synthesis of high-performance polymers, particularly polyimides. The information is intended to guide researchers in the development of novel polymers with tailored properties for a variety of advanced applications.

Introduction

3,6-Dichlorotrimellitic anhydride is a chlorinated aromatic anhydride monomer used in the synthesis of high-performance polymers. The presence of chlorine atoms and the anhydride group imparts unique characteristics to the resulting polymers, including enhanced thermal stability, improved solubility, and flame retardancy. These properties make polymers derived from 3,6-dichlorotrimellitic anhydride suitable for demanding applications in the electronics, aerospace, and automotive industries. While its primary application is in the synthesis of polyimides, it also serves as a precursor for fluorescent probes and dyes used in biomedical research, such as in DNA sequencing.

Polymer Synthesis Methodologies

The most common method for synthesizing polyimides from 3,6-dichlorotrimellitic anhydride is a two-step polycondensation reaction involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization). A one-step high-temperature solution polycondensation can also be employed for soluble polyimides.

Two-Step Synthesis via Poly(amic acid) Intermediate

This is the most widely practiced method for polyimide synthesis.[1] It involves two distinct stages:

-

Step 1: Poly(amic acid) Formation: A diamine is reacted with a dianhydride (in this case, 3,6-dichlorotrimellitic anhydride) in a polar aprotic solvent at ambient temperatures. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of a soluble poly(amic acid) precursor.[1]

-

Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a staged thermal cycle, typically ranging from 100°C to 350°C.[1]

-

Chemical Imidization: This method is often used for producing molding powders and involves treating the poly(amic acid) with a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., a tertiary amine) at ambient temperatures.

-

Logical Workflow for Two-Step Polyimide Synthesis:

Caption: General workflow for the two-step synthesis of polyimides.

One-Step High-Temperature Solution Polycondensation

This method is suitable for polyimides that are soluble in organic solvents at the polymerization temperature. It involves heating a stoichiometric mixture of the diamine and dianhydride in a high-boiling solvent (e.g., m-cresol, nitrobenzene) at temperatures between 180°C and 220°C. The water generated during imidization is continuously removed, often as an azeotrope with the solvent.

Logical Workflow for One-Step Polyimide Synthesis:

References

Application Notes and Protocols: 3,6-Dichlorotrimellitic Anhydride for High-Performance Polyimides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-dichlorotrimellitic anhydride (B1165640) as a monomer for the synthesis of high-performance polyimides. This document outlines the general synthesis, characterization, and potential applications of these polymers, which are noted for their excellent thermal stability, mechanical strength, and chemical resistance.[1] The protocols provided are generalized methodologies based on standard polyimide chemistry and may require optimization for specific research applications.

Introduction to 3,6-Dichlorotrimellitic Anhydride in Polyimide Synthesis

3,6-Dichlorotrimellitic anhydride is an aromatic anhydride monomer containing two chlorine atoms. Its chemical structure is provided in Table 1. The incorporation of halogen atoms into the polyimide backbone can influence the polymer's properties, potentially enhancing flame retardancy, solubility, and modifying dielectric properties. Polyimides derived from this monomer are expected to exhibit the high thermal stability and mechanical strength characteristic of this class of polymers, making them suitable for demanding applications in electronics, aerospace, and as advanced coatings.[1]

Table 1: Monomer Specifications

| Property | Value |

| Chemical Name | 3,6-Dichlorotrimellitic anhydride |

| CAS Number | 81742-10-1 |

| Molecular Formula | C₉H₂Cl₂O₅ |

| Molecular Weight | 261.02 g/mol |

| Appearance | Off-white to yellow powder |

| Purity | ≥97% |

Synthesis of Polyimides from 3,6-Dichlorotrimellitic Anhydride

The synthesis of polyimides from 3,6-dichlorotrimellitic anhydride typically follows a two-step polycondensation reaction. In the first step, the anhydride reacts with an aromatic diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through either thermal or chemical imidization, which involves the elimination of water and the formation of the characteristic imide ring.

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid)

This protocol describes the formation of the poly(amic acid) precursor solution.

Materials:

-

3,6-Dichlorotrimellitic anhydride

-

Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) - ODA)

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

-

Three-necked flask with a mechanical stirrer and nitrogen inlet

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked flask under a positive pressure of nitrogen, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP to achieve a solids concentration of 15-20% (w/w).

-

Stir the solution with a mechanical stirrer until the diamine is fully dissolved.

-

Gradually add solid 3,6-dichlorotrimellitic anhydride (1 equivalent) to the diamine solution over 30-60 minutes. Maintain a nitrogen atmosphere and keep the temperature at or below room temperature using a water bath if necessary.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

-

The resulting viscous solution of poly(amic acid) is ready for the imidization step.

Protocol 2: Thermal Imidization and Film Casting

This protocol details the conversion of the poly(amic acid) solution into a polyimide film via thermal treatment.

Materials:

-

Poly(amic acid) solution from Protocol 1

-

Glass substrate

-

Doctor blade or film applicator

-

Forced air oven or vacuum oven

Procedure:

-

Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve the desired film thickness.

-

Place the cast film in a forced-air oven and subject it to a staged heating program. A typical program is:

-

80-100°C for 1-2 hours to slowly remove the solvent.

-

150°C for 1 hour.

-

200°C for 1 hour.

-

250°C for 1 hour.

-

(Optional) 300-350°C for 1 hour for complete imidization and annealing.

-

-

After the thermal treatment, allow the film to cool slowly to room temperature.

-

Immerse the glass substrate in water to release the polyimide film.

-

Dry the freestanding film in a vacuum oven at 100-120°C for several hours.

Protocol 3: Chemical Imidization

This protocol provides an alternative method for converting the poly(amic acid) to polyimide at lower temperatures.

Materials:

-

Poly(amic acid) solution from Protocol 1

-

Acetic anhydride

-

Pyridine (B92270) or triethylamine

Procedure:

-

To the viscous poly(amic acid) solution, add acetic anhydride (2-4 equivalents) and pyridine (1-2 equivalents) as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 12-24 hours or with gentle heating (e.g., 50°C) for a few hours.

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

-

Collect the fibrous or powdered polyimide by filtration.

-

Wash the polymer thoroughly with methanol and dry it in a vacuum oven at 120-150°C.

Characterization of Polyimides

The synthesized polyimides should be characterized to determine their structure and properties.

Table 2: Representative Thermal Properties of Aromatic Polyimides

| Property | Typical Value Range | Characterization Method |

| Glass Transition Temperature (Tg) | 250 - 400 °C | Differential Scanning Calorimetry (DSC) |

| 5% Weight Loss Temperature (TGA) | 450 - 600 °C (in N₂) | Thermogravimetric Analysis (TGA) |

| Coefficient of Thermal Expansion (CTE) | 20 - 60 ppm/°C | Thermomechanical Analysis (TMA) |

Table 3: Representative Mechanical Properties of Aromatic Polyimide Films

| Property | Typical Value Range | Characterization Method |

| Tensile Strength | 100 - 200 MPa | Universal Testing Machine |

| Tensile Modulus | 2 - 5 GPa | Universal Testing Machine |

| Elongation at Break | 5 - 50% | Universal Testing Machine |

Table 4: Representative Solubility of Aromatic Polyimides

| Solvent | Solubility |

| N-methyl-2-pyrrolidone (NMP) | Soluble |

| N,N-dimethylacetamide (DMAc) | Soluble |

| m-Cresol | Soluble |

| Tetrahydrofuran (THF) | Generally Insoluble |

| Chloroform | Generally Insoluble |

| Toluene | Insoluble |

Potential Applications

Polyimides synthesized from 3,6-dichlorotrimellitic anhydride are anticipated to be suitable for a variety of high-performance applications, including:

-

Microelectronics: As insulating layers, flexible printed circuit substrates, and stress buffers due to their thermal stability and dielectric properties.

-

Aerospace: In composite materials and adhesives where high strength and resistance to extreme temperatures are required.[1]

-

Coatings and Adhesives: For applications demanding durability under harsh chemical and thermal conditions.[1]

Safety and Handling

3,6-Dichlorotrimellitic anhydride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. The solvents used in the synthesis are typically flammable and have associated health risks, requiring careful handling.

References

Application Notes and Protocols for the Synthesis of Dichlorinated Rhodamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated rhodamines are a class of fluorescent dyes with applications in biological imaging, DNA sequencing, and as tracers. The introduction of chlorine atoms onto the rhodamine scaffold can modulate the spectral properties and photostability of the dye. This document provides a detailed protocol for the synthesis of a representative dichlorinated rhodamine, 4,7-dichlorotetramethylrhodamine, through the condensation of 3,6-dichlorophthalic anhydride (B1165640) with N,N-dimethyl-3-aminophenol. Protocols for the synthesis of the necessary precursors are also provided.

Overview of the Synthetic Workflow

The synthesis of 4,7-dichlorinated rhodamines is a multi-step process that begins with the preparation of the key precursors: 3,6-dichlorophthalic anhydride and an N,N-dialkyl-3-aminophenol. These precursors are then condensed in the presence of a strong acid catalyst, such as polyphosphoric acid, to yield the final dichlorinated rhodamine dye. The overall workflow is depicted below.

Application Notes and Protocols for the Synthesis and Use of Fluorescent Probes Derived from 3,6-Dichlorotrimellitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes derived from 3,6-Dichlorotrimellitic Anhydride (B1165640). This key precursor enables the creation of dichlorinated and hexachlorinated fluorescein (B123965) and rhodamine dyes, which are valuable tools in various research and development areas, including nucleic acid labeling, bioimaging, and analyte detection.

Introduction

3,6-Dichlorotrimellitic Anhydride is a crucial building block for the synthesis of a variety of dichlorinated fluoresceins and rhodamines, such as Tetrachlorofluorescein (TET) and Hexachlorofluorescein (HEX).[1] These chlorinated dyes are widely utilized for labeling oligonucleotides and in DNA sequencing.[1] The presence of chlorine atoms on the xanthene ring of the fluorescein core significantly enhances the photostability and quantum yield of the fluorophores. This document details the synthesis of these fluorescent probes and their potential applications in detecting metal ions and enzyme activity.

Synthesis of Dichlorinated Fluorescein Derivatives

The primary method for synthesizing dichlorinated fluorescein derivatives from 3,6-Dichlorotrimellitic Anhydride is through a Friedel-Crafts acylation reaction with a substituted resorcinol (B1680541), followed by a condensation reaction.

General Synthesis Workflow

The overall synthesis process involves the reaction of 3,6-Dichlorotrimellitic Anhydride with a resorcinol derivative in the presence of a Lewis acid catalyst, typically zinc chloride or methanesulfonic acid, at elevated temperatures. The resulting product is a dichlorinated or tetrachlorinated carboxyfluorescein derivative.

Caption: General workflow for the synthesis of dichlorinated fluorescein derivatives.

Protocol 1: Synthesis of 2',7'-Dichloro-5(6)-carboxyfluorescein

This protocol is adapted from the synthesis of similar carboxyfluorescein derivatives and outlines the condensation of 4-chlororesorcinol (B43231) with 1,2,4-benzenetricarboxylic anhydride, a close analog of 3,6-dichlorotrimellitic anhydride.[2]

Materials:

-

4-Chlororesorcinol

-

1,2,4-Benzenetricarboxylic anhydride (or 3,6-Dichlorotrimellitic Anhydride)

-

Zinc chloride (ZnCl₂)

-

Methanesulfonic acid (optional, as an alternative catalyst and solvent)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-chlororesorcinol (2 molar equivalents) and 1,2,4-benzenetricarboxylic anhydride (1 molar equivalent).

-

Catalyst Addition: Add anhydrous zinc chloride (1 molar equivalent) to the mixture.

-

Reaction: Heat the mixture to 180-200°C with constant stirring for 4-6 hours. The reaction mixture will become a viscous solid.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in 1 M NaOH.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 1 M HCl to precipitate the product.

-

Collect the precipitate by filtration and wash with water.

-

-

Purification:

-

Dry the crude product under vacuum.

-

Purify the product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate/hexane) to separate the 5- and 6-carboxy isomers.[2]

-

Protocol 2: Synthesis of 4,7,2',7'-Tetrachloro-5(and 6)-carboxyfluorescein (TET derivative)

This protocol describes a three-step synthesis of a TET derivative starting from 2,5-dichloro-p-xylene (B72462).[2]

Step 1: Friedel-Crafts Acylation of 2,5-dichloro-p-xylene

-

Dissolve 2,5-dichloro-p-xylene and acetyl chloride in ethylene (B1197577) dichloride under an argon atmosphere.

-

Heat the mixture to reflux.

-

Add aluminum trichloride (B1173362) in small portions over 1.5 hours.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction and pour it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-acyl-2,5-dichloro-p-xylene.[2]

Step 2: Oxidation to 3,6-Dichloro-4-carboxyphthalic acid

-

The 3-acyl-2,5-dichloro-p-xylene is oxidized using a strong oxidizing agent like potassium permanganate (B83412) in a suitable solvent.

-

The reaction is typically carried out at elevated temperatures.

-

After the reaction, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the dicarboxylic acid.

Step 3: Condensation with 4-Chlororesorcinol

-

Combine the synthesized 3,6-dichloro-4-carboxyphthalic acid (1 equivalent) and 4-chlororesorcinol (2 equivalents) in methanesulfonic acid.

-

Heat the mixture to 160°C for 30 minutes.[2]

-

Cool the mixture and pour it into rapidly stirred water to precipitate the crude TET derivative.

-

Collect the solid by filtration and purify by chromatography.[2]

Quantitative Data of Dichlorinated Fluorescein Dyes

The photophysical properties of these dyes are critical for their application as fluorescent probes. The table below summarizes key quantitative data for TET and HEX.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| TET | 521[3] | 536[3] | 86,000[4] | 0.9[4] |

| HEX | 535[3] | 556[3] | 96,000[5] | 0.7-0.98[3][6] |

Applications of Dichlorinated Fluorescein Probes

While widely used for nucleic acid labeling, these probes also show promise in other areas of biological and chemical sensing.

Application 1: Fluorescent Probes for Metal Ion Detection

Fluorescein derivatives can be functionalized to act as selective fluorescent probes for metal ions. For instance, the introduction of a chelating moiety can lead to a fluorescence response upon binding to a specific metal ion like Zn²⁺.

Caption: Signaling pathway for metal ion detection using a dichlorofluorescein-based probe.

Experimental Protocol: General Procedure for Zinc Ion Detection

-

Probe Synthesis: Synthesize a dichlorofluorescein derivative containing a zinc-chelating moiety (e.g., a dipicolylamine group).

-

Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).

-

Assay Buffer: Prepare an appropriate aqueous buffer solution (e.g., HEPES or TRIS buffer at physiological pH).

-

Fluorescence Measurement:

-

To a cuvette containing the assay buffer, add the fluorescent probe to a final concentration in the low micromolar range.

-

Record the baseline fluorescence spectrum.

-

Add increasing concentrations of a zinc salt solution (e.g., ZnCl₂) and record the fluorescence spectrum after each addition.

-

Monitor the change in fluorescence intensity at the emission maximum of the probe.

-

-

Selectivity Studies: Repeat the fluorescence measurement with other relevant metal ions to assess the selectivity of the probe for zinc.

Application 2: Enzyme-Activated Fluorescent Probes

Enzyme-activated probes can be designed by attaching a specific enzyme substrate to the dichlorinated fluorescein core, which quenches its fluorescence. Enzymatic cleavage of the substrate restores the fluorescence, allowing for the detection of enzyme activity.